Zirconium stearate

概要

説明

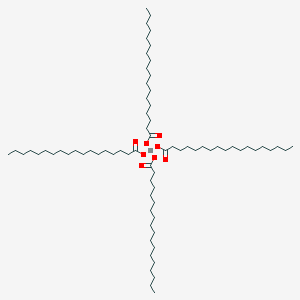

Zirconium stearate is a metal-organic compound, specifically a salt of zirconium and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₇₂H₁₄₀ZrO₈. This compound appears as a white powder and is insoluble in water .

Synthetic Routes and Reaction Conditions:

-

Boiling Stearic Acid and Sodium Carbonate:

- Stearic acid and sodium carbonate are boiled in water.

- Zirconium oxychloride solution is then added to the mixture.

- The reaction results in the formation of this compound .

-

Reacting Zirconium Nitrate and Sodium Oleate:

- Zirconium nitrate is reacted with sodium oleate.

- This method also yields this compound .

Industrial Production Methods:

- The industrial production of this compound typically involves the above-mentioned synthetic routes, scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The stearate ions in this compound can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize this compound.

Reducing Agents: Reducing agents such as hydrogen gas can be used under high pressure and temperature.

Substitution Reactions: These can be carried out using various anions in a suitable solvent.

Major Products Formed:

- The major products depend on the type of reaction. For example, oxidation may yield zirconium oxides, while substitution reactions can produce different zirconium salts.

Chemistry:

- This compound is used as a catalyst in various chemical reactions due to its ability to stabilize emulsions and enhance reaction rates.

Biology and Medicine:

- In the biomedical field, this compound is explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry:

作用機序

The mechanism by which zirconium stearate exerts its effects is primarily through its interaction with other molecules. As a metallic soap, it can form complexes with various substrates, enhancing their stability and reactivity. The molecular targets and pathways involved include the stabilization of emulsions and the formation of protective coatings on surfaces.

類似化合物との比較

Zinc Stearate: Similar to zirconium stearate, zinc stearate is also a metallic soap used as a lubricant and release agent.

Calcium Stearate: Another metallic soap, calcium stearate, is used in the production of plastics and as a waterproofing agent.

Uniqueness of this compound:

- This compound is unique due to its higher thermal stability and its ability to form more stable complexes compared to other metallic soaps. This makes it particularly valuable in applications requiring high-temperature resistance and enhanced stability .

生物活性

Zirconium stearate (ZrSt) is an inorganic compound formed from zirconium and stearic acid, widely utilized in various industrial applications due to its unique properties. Recent research has begun to explore its biological activity, particularly in antimicrobial applications and potential toxicity. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly in combination with other agents such as zinc oxide. A study highlighted the synergistic effects between zinc stearate and plant extracts when used in antimicrobial coatings. The coatings demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound Coatings

| Coating Composition | Bacterial Strains Tested | Results |

|---|---|---|

| HPMC + Black Chokeberry Extract + ZnO | S. aureus, P. syringae, B. subtilis | Effective against all strains |

| EC + Raspberry Seed Extract + ZnO | E. coli, P. syringae | Active only against Gram-negative |

| EC + Raspberry Seed Extract + ZrSt | S. aureus, E. coli | Active against both strains |

The study confirmed that coatings containing both zinc oxide and this compound were effective against all tested strains, indicating the potential of ZrSt as an additive to enhance antimicrobial properties in various applications .

Toxicity Studies

Research on the toxicity of zirconium compounds indicates that they generally exhibit low toxicity levels. A health assessment revealed that this compound, like other zirconium compounds, has limited gastrointestinal absorption and low acute toxicity. The LD50 values for inorganic zirconium salts range significantly, suggesting a relatively safe profile for certain applications.

Table 2: Toxicity Data for Zirconium Compounds

| Compound | LD50 (mg/kg) | Toxicity Level |

|---|---|---|

| This compound | 700 - 3500 | Very Low |

| Zirconium Oxychloride | 500 - 1500 | Low |

| Sodium Zirconium Lactate | N/A | Low (no significant effects) |

In chronic exposure studies, no significant adverse effects were observed in animal models, reinforcing the notion that this compound poses minimal health risks under controlled exposure conditions .

Case Studies and Research Findings

Several case studies have examined the biological interactions of this compound within various matrices:

- Study on Coatings : A research project assessed the use of this compound in biodegradable films coated with plant extracts. The study found that ZrSt enhanced the mechanical properties of the films while providing antimicrobial protection .

- Granuloma Formation : In a chronic study involving intradermal injections of zirconium compounds in rats, persistent foreign body granulomas were observed, indicating a localized immune response without systemic toxicity .

- Sensitization Tests : Tests conducted on guinea pigs showed no sensitization responses to zirconium tetrachloride, suggesting a low potential for allergic reactions associated with zirconium compounds .

科学的研究の応用

Industrial Applications

Zirconium stearate finds applications in several industries due to its properties:

- Catalyst Support Material : Used as a support for catalysts in organic reactions, enhancing the efficiency of chemical processes.

- Lubricant : Acts as a lubricant in plastics processing, improving the flow and reducing wear during manufacturing .

- Stabilizer : Functions as a stabilizer in various formulations, particularly in polymer production .

Catalytic Activity

This compound has been investigated for its catalytic properties. For instance, it has been used as a support material for ruthenium catalysts in hydrogenation reactions. Studies show that this compound enhances the catalytic activity and selectivity towards fatty alcohol production from fatty esters under specific conditions .

Biomedical Applications

In biomedical research, this compound is explored for potential drug delivery systems and as an antimicrobial agent. Its compatibility with various substrates allows it to form stable emulsions and protective coatings, making it valuable in pharmaceutical formulations.

Case Study 1: Coatings with Antimicrobial Properties

A study examined the use of this compound in biodegradable films combined with plant extracts. The results indicated that this compound not only enhanced the mechanical properties of the films but also provided effective antimicrobial protection against various bacterial strains.

Case Study 2: Interaction with Other Materials

Research on the interaction of this compound with polymers showed that it improves the thermal stability and mechanical strength of composite materials. This property is particularly beneficial in applications requiring high-performance materials .

Case Study 3: Granuloma Formation

In chronic studies involving intradermal injections of zirconium compounds in animal models, persistent foreign body granulomas were observed. This indicated localized immune responses without systemic toxicity, suggesting potential safety for biomedical applications.

化学反応の分析

Chemical Reactions Involving Zirconium Stearate

This compound can undergo several types of chemical reactions:

Oxidation Reactions

This compound is susceptible to oxidation, particularly when exposed to strong oxidizing agents like potassium permanganate. The oxidation process can lead to the formation of zirconium oxides and other byproducts.

Reduction Reactions

Though less common, reduction reactions can occur under specific conditions involving reducing agents such as hydrogen gas at elevated temperatures and pressures.

Substitution Reactions

The stearate ions in this compound can be substituted with other anions in suitable solvents, leading to the formation of various zirconium salts.

Catalytic Activity of this compound

This compound exhibits significant catalytic properties, particularly in organic reactions:

-

Catalyst Support Material : It serves as an effective support for catalysts, enhancing the efficiency of reactions such as hydrogenation and esterification.

-

Hydrogenation Reactions : Research indicates that this compound can improve the activity and selectivity of catalysts used in hydrogenating fatty acids and esters into alcohols. For instance, studies have shown that catalysts supported on zirconia (including this compound) yield higher conversions in the hydrogenation of ethyl stearate to 1-octadecanol under optimized conditions (175 °C and 40 bar H₂ pressure) .

Case Study: Hydrogenation of Ethyl Stearate

A study investigated the use of ruthenium supported on tungstated zirconia (W/Zr) for the hydrogenation of ethyl stearate. The results indicated that optimal conditions led to high selectivity towards 1-octadecanol, confirming the catalytic efficiency facilitated by the presence of zirconia .

特性

IUPAC Name |

octadecanoate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H36O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQWWCJWSIOWHG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O8Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166422 | |

| Record name | Zirconium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15844-92-5 | |

| Record name | Zirconium stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。